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Introduction: The Significance of (4-Methylpiperidin-4-yl)methanol in Modern Drug Discovery

(4-Methylpiperidin-4-yl)methanol is a key heterocyclic building block frequently utilized in the

synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in

medicinal chemistry, appearing in numerous approved drugs due to its favorable

physicochemical properties and ability to engage with biological targets.[1] The precise

structural integrity and purity of (4-Methylpiperidin-4-yl)methanol are therefore paramount, as

any impurities can carry through subsequent synthetic steps, potentially impacting the safety,

efficacy, and stability of the final active pharmaceutical ingredient (API).

This comprehensive technical guide provides a multi-faceted analytical strategy for the

complete characterization of (4-Methylpiperidin-4-yl)methanol. We move beyond simple

procedural lists to explain the causality behind methodological choices, empowering

researchers to not only execute but also adapt these protocols. The workflows described herein

are designed to be self-validating, ensuring robust and reliable data for researchers, scientists,

and drug development professionals.
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A foundational understanding of the molecule's basic properties is the first step in any analytical

characterization.

Table 1: Physicochemical Properties of (4-Methylpiperidin-4-yl)methanol

Property Value Source

IUPAC Name
(4-methylpiperidin-4-

yl)methanol
PubChem[2]

Molecular Formula C₇H₁₅NO PubChem[2]

Molecular Weight 129.20 g/mol PubChem[2]

Monoisotopic Mass 129.115364102 Da PubChem[2]

CAS Number 297172-16-8 PubChem[2]

Appearance Typically a solid or oil -

Structure PubChem[2]

Mass Spectrometry (MS) for Molecular Weight
Confirmation
Mass spectrometry provides an exact measurement of the molecular mass, serving as the

primary confirmation of the compound's identity.

Expertise & Causality: For a polar molecule containing a basic nitrogen, such as (4-
Methylpiperidin-4-yl)methanol, Electrospray Ionization (ESI) is the preferred technique.[3]

It is a "soft" ionization method that minimizes fragmentation, ensuring the predominant

species observed is the intact, protonated molecule. Analysis in positive ion mode ([M+H]⁺)

is chosen because the secondary amine is readily protonated, leading to high signal

intensity.

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.[3]
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Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., a single

quadrupole or time-of-flight analyzer).

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10

µL/min.

MS Parameters (Typical):

Ionization Mode: ESI, Positive

Capillary Voltage: 3.5 - 4.5 kV

Drying Gas (N₂): Flow rate of 5-10 L/min at 300-350 °C

Mass Range: Scan from m/z 50 to 500.

Data Analysis: The resulting spectrum should display a prominent peak for the protonated

molecular ion ([M+H]⁺) at m/z 130.12 ± 0.1 Da, confirming the molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C

NMR provide detailed information about the carbon-hydrogen framework.

Expertise & Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a

common first choice, but if the N-H or O-H protons are of particular interest, Dimethyl

sulfoxide-d₆ (DMSO-d₆) is superior as it slows down proton exchange, making these signals

more readily observable.[3] The chemical shifts and coupling patterns are unique fingerprints

of the molecule's topology.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Acquisition:
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¹H NMR: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise

ratio. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm

range.[3]

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each

unique carbon atom.

Data Analysis & Expected Signals:

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and

δ 77.16 ppm for ¹³C).[5]

Correlate the observed peaks with the expected structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
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Assignment
¹H Chemical Shift
(ppm, predicted)

¹³C Chemical Shift
(ppm, predicted)

Key Features

-CH₃ ~1.0 (singlet, 3H) ~22-28

Singlet due to

quaternary carbon

attachment.

Piperidine -CH₂-

(axial/equatorial)

~1.3 - 1.8 (multiplets,

4H)
~35-40

Complex multiplets

from axial/equatorial

protons.

Piperidine -CH₂-N-
~2.5 - 3.0 (multiplets,

4H)
~45-50

Downfield shift due to

adjacent nitrogen.

-CH₂OH ~3.4 (singlet, 2H) ~65-70
Singlet, downfield due

to adjacent oxygen.

-NH
Variable (broad

singlet, 1H)
-

Position and shape

depend on solvent

and concentration.

-OH
Variable (broad

singlet, 1H)
-

Position and shape

depend on solvent

and concentration.

Quaternary C - ~30-35 No attached protons.

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.

Expertise & Causality: The vibrational frequencies of chemical bonds are highly

characteristic. For (4-Methylpiperidin-4-yl)methanol, the most informative regions are the

O-H and N-H stretching region (>3000 cm⁻¹) and the C-H stretching region (<3000 cm⁻¹).

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates
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(NaCl or KBr).

Instrumentation: A standard FTIR spectrometer.

Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands.

Table 3: Key FTIR Absorption Bands

Functional Group
Expected Wavenumber
(cm⁻¹)

Appearance

O-H Stretch (Alcohol) ~3400 - 3200 Broad, strong band

N-H Stretch (Secondary

Amine)
~3350 - 3310

Sharp, medium-to-weak

band[6]

C-H Stretch (Aliphatic) ~2950 - 2850 Strong, sharp bands[6]

C-O Stretch (Primary Alcohol) ~1050 Strong band

Part 2: Purity Assessment and Impurity Profiling
Establishing purity is a critical aspect of characterization, directly impacting the compound's

suitability for drug development. A combination of chromatographic techniques provides a

comprehensive purity profile.

Comprehensive Characterization Strategy
The following workflow illustrates how different analytical techniques are synergistically

employed for a full characterization.
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Identity & Structure Confirmation Purity & Impurity Analysis
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Caption: Integrated workflow for the comprehensive characterization of (4-Methylpiperidin-4-
yl)methanol.

High-Performance Liquid Chromatography (HPLC) for
Non-Volatile Impurities
HPLC is the workhorse for purity determination, separating the main component from related

substances and degradation products.

Expertise & Causality: A reversed-phase C18 column is the standard choice for moderately

polar compounds.[3][7] The compound lacks a strong UV chromophore, making detection

challenging. While low wavelength UV (e.g., 210 nm) can be used, it is often non-specific

and prone to baseline noise.[7] Therefore, a universal detector like a Charged Aerosol

Detector (CAD) or, ideally, a Mass Spectrometer (MS) provides superior sensitivity and

specificity. Adding a small amount of acid (formic or trifluoroacetic acid) to the mobile phase

is crucial to protonate the piperidine nitrogen, which prevents peak tailing on the silica-based

stationary phase and ensures sharp, symmetrical peaks.[3]
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Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole).

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a

compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

Chromatographic Conditions:

Table 4: HPLC-MS Method Parameters

Parameter Recommended Condition Rationale

Column C18, 2.1 x 100 mm, 2.6 µm
Standard for good resolution

of small molecules.

Mobile Phase A 0.1% Formic Acid in Water Acidifier for peak shape.[3]

Mobile Phase B
0.1% Formic Acid in

Acetonitrile
Organic modifier.

Gradient 5% B to 95% B over 10 min
To elute a wide range of

potential impurities.

Flow Rate 0.4 mL/min
Appropriate for the column

dimension.

Column Temp. 30 °C
For reproducible retention

times.

Injection Vol. 2 µL

MS Detection
ESI Positive, Scan m/z 50-

500

Confirms identity of eluting

peaks.

System Suitability: Before analysis, inject a standard solution multiple times to ensure

system precision (e.g., %RSD of peak area < 2.0%).

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak

as a percentage of the total peak area. Use the MS data to propose identities for any

observed impurities.
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Gas Chromatography (GC-MS) for Volatile Impurities
GC-MS is essential for identifying and quantifying volatile impurities, such as residual synthesis

solvents or low molecular weight by-products.

Expertise & Causality: A general-purpose, low-polarity column (e.g., 5% phenyl-

methylpolysiloxane, like a DB-5ms) is suitable for a wide range of volatile and semi-volatile

analytes.[8] Headspace sampling is often preferred for residual solvent analysis as it avoids

injecting non-volatile matrix components onto the GC column.[9]

Instrumentation: A GC system with a mass spectrometer and a headspace autosampler.

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

Add 1 mL of a suitable high-boiling solvent (e.g., DMSO, DMA). Seal the vial.

GC Conditions:

Table 5: GC-MS Method Parameters

Parameter Recommended Condition

Column
DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25

µm

Headspace Temp. 80 °C for 20 min

Carrier Gas Helium, 1 mL/min

Injector Temp. 250 °C

Oven Program
40 °C (hold 5 min), ramp to 240 °C at 10

°C/min

MS Detection EI, 70 eV, Scan m/z 35-400

Data Analysis: Identify any eluted peaks by comparing their mass spectra to a reference

library (e.g., NIST). Quantify using an external standard method if required.

Part 3: Method Validation Framework
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For use in regulated environments, analytical methods must be validated to ensure they are fit

for purpose. The validation process follows established guidelines, such as those from the

International Council for Harmonisation (ICH).

Analytical Method Validation Workflow
This diagram outlines the logical progression of experiments required to validate a purity

method, ensuring its trustworthiness.
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Caption: A typical workflow for the validation of a quantitative analytical method per ICH

guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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